molecular formula C12H10O3 B3060548 5-methoxynaphthalene-1-carboxylic Acid CAS No. 51934-37-3

5-methoxynaphthalene-1-carboxylic Acid

Cat. No. B3060548
CAS RN: 51934-37-3
M. Wt: 202.21 g/mol
InChI Key: XOAHGFTUIRAVTN-UHFFFAOYSA-N
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Description

5-Methoxynaphthalene-1-carboxylic acid is a compound with the molecular formula C12H10O3 and a molecular weight of 202.20600 . It is used in scientific experiments and has potential implications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for 5-methoxynaphthalene-1-carboxylic acid is 1S/C12H10O3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7H,1H3,(H,13,14) . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Antibacterial Activity

5,6-Dimethoxynaphthalene-2-carboxylic acid, a related compound, has demonstrated in vitro antibacterial activity against some pathogenic bacteria. This suggests potential applications of 5-methoxynaphthalene-1-carboxylic acid in developing antibacterial agents (Göksu & Uğuz, 2005).

Fluorescent Labelling for HPLC Analysis

2-Bromoacetyl-6-methoxynaphthalene, a derivative, is used as a fluorogenic labelling reagent in pre-column derivatization for HPLC separation of biologically active carboxylic acids, demonstrating the utility of such derivatives in analytical chemistry (Gatti, Cavrini, & Roveri, 1992).

Synthesis of Complex Organic Compounds

Studies on the synthesis of methoxylierten meso-Benzanthronen, involving derivatives like 5-methoxy- and 6-methoxy-, indicate the role of 5-methoxynaphthalene-1-carboxylic acid in the creation of complex organic structures, useful in various chemical applications (Bräm & Eugster, 1972).

Interaction Studies in Organic Chemistry

Research on interactions between alkynes and methoxy groups in peri-naphthalene systems, involving compounds like 1-ethynyl-8-methoxynaphthalenes, can aid in understanding the chemical behavior of 5-methoxynaphthalene-1-carboxylic acid in complex reactions (Bell et al., 2002).

Acylation Studies

The regiochemistry of the reaction of 2-methoxynaphthalene with benzoyl chloride, using a catalytic amount of a Lewis acid, is relevant for understanding the chemical properties and potential reactions of 5-methoxynaphthalene-1-carboxylic acid (Pivsa-Art et al., 1994).

Coordination Polymers in Chemistry

Research on coordination polymers based on 5-methoxyisophthalate and flexible dipyridines shows the potential of similar compounds like 5-methoxynaphthalene-1-carboxylic acid in creating new materials with unique properties (Li, Ma, & Xu, 2013).

Membrane Technology for CO2 Separation

The effect of 5-hydroxyisophthalic acid on the transport of CO2 molecules in various polymer composite membranes, demonstrating potential applications in membrane technology and gas separation, can be analogous to the applications of 5-methoxynaphthalene-1-carboxylic acid (Yoon & Kang, 2018).

Safety And Hazards

The safety information for 5-methoxynaphthalene-1-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

5-methoxynaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAHGFTUIRAVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448801
Record name 5-methoxynaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxynaphthalene-1-carboxylic Acid

CAS RN

51934-37-3
Record name 5-methoxynaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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